molecular formula C25H24N4O2S B3896640 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B3896640
M. Wt: 444.6 g/mol
InChI Key: XAIFLLFBUGFBTA-WGOQTCKBSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring The final step involves the condensation of the benzimidazole derivative with 4-ethoxybenzaldehyde and acetohydrazide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purity, apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the imine group results in amines.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in treating parasitic diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The benzimidazole core is known to bind to DNA and proteins, disrupting their function. The sulfanyl group can form reactive intermediates that further interact with cellular components. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
  • 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
  • 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

Uniqueness

What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets .

Properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-2-31-21-14-12-19(13-15-21)16-26-28-24(30)18-32-25-27-22-10-6-7-11-23(22)29(25)17-20-8-4-3-5-9-20/h3-16H,2,17-18H2,1H3,(H,28,30)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIFLLFBUGFBTA-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
Reactant of Route 2
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
Reactant of Route 3
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
Reactant of Route 4
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
Reactant of Route 5
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

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